Cas no 132435-30-4 (Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one)

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one structure
132435-30-4 structure
Product Name:Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
CAS No:132435-30-4
MF:C10H14O3
MW:182.216363430023
MDL:MFCD26967872
CID:1230143
PubChem ID:14789039
Update Time:2025-09-23

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one Chemical and Physical Properties

Names and Identifiers

    • Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
    • spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one
    • SY251451
    • rac-(1R*,4R*)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
    • MFCD26967872
    • spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-one
    • 132435-30-4
    • Spiro[bicyclo[2.2.2]octane-2,2 inverted exclamation mark -[1,3]dioxolan]-5-one
    • AC9214
    • starbld0019660
    • PAEHPXBPMYLKFT-UHFFFAOYSA-N
    • EN300-7537269
    • SCHEMBL743107
    • spiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane]-5'-one
    • MDL: MFCD26967872
    • Inchi: 1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2
    • InChI Key: PAEHPXBPMYLKFT-UHFFFAOYSA-N
    • SMILES: O1CCOC21CC1C(CC2CC1)=O

Computed Properties

  • Exact Mass: 182.09432
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one Pricemore >>

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Additional information on Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one

Professional Introduction to Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one (CAS No. 132435-30-4)

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic structure belongs to a class of molecules known for their unique spatial arrangement and potential biological activities. With a CAS number of 132435-30-4, this compound has been the subject of extensive studies due to its intriguing chemical properties and potential applications in drug development.

The molecular framework of Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is characterized by its spirocyclic core, which consists of a bicyclo[2.2.2]octane scaffold linked to a dioxolan ring system. This structural motif imparts a high degree of rigidity and conformational stability, making it an attractive candidate for designing molecules with specific biological targets. The presence of multiple chiral centers in the molecule further enhances its potential as a pharmacophore, allowing for the exploration of enantiomeric relationships in drug design.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways with high selectivity and efficacy. Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one has emerged as a promising candidate in this regard, particularly due to its ability to interact with biological targets in a unique manner. Studies have shown that this compound exhibits interesting pharmacological properties, making it a valuable tool for investigating mechanisms of action and developing new therapeutic agents.

One of the most compelling aspects of Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is its potential as a lead compound for drug discovery. Its complex structure provides multiple opportunities for chemical modification, allowing researchers to fine-tune its properties to achieve desired pharmacological effects. For instance, modifications at the spirocyclic core or the dioxolan ring system can alter binding affinity, metabolic stability, and other key parameters critical for drug development.

Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one's interactions with biological targets. These studies have provided valuable insights into its binding mode and mechanism of action, paving the way for rational drug design strategies. By leveraging these computational tools, researchers can predict the behavior of this compound in various biological systems and optimize its design for therapeutic applications.

The synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to access this compound on a larger scale. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the spirocyclic core and functionalizing the dioxolan ring system with high precision.

Given its promising pharmacological profile, Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one has been explored in various preclinical studies aimed at evaluating its potential as a therapeutic agent. These studies have highlighted its ability to modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The results from these investigations suggest that this compound may have significant therapeutic value if further developed into a clinical candidate.

The future prospects for Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one are promising, with ongoing research focused on optimizing its chemical structure and exploring new applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of novel therapeutic agents based on this unique molecular scaffold.

In conclusion, Spiro[bicyclo[2.2.0 octane-6-one,-4-(methylideneamino)- (8CI)] (CAS No: 132435-30-4) represents an exciting example of how complex organic molecules can be leveraged for pharmaceutical applications. Its intricate structure and promising pharmacological properties make it a valuable asset in the search for new drugs targeting various diseases.

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